{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
Description
Significance of Secondary Amines in Advanced Organic Synthesis
Secondary amines, characterized by a nitrogen atom bonded to two carbon-containing groups and one hydrogen atom, hold a special place in organic chemistry. libretexts.orgfiveable.me They are not merely synthetic targets but are also crucial intermediates and building blocks for creating a wide array of more complex molecules. wisdomlib.orgresearchgate.net Their basicity, stemming from the lone electron pair on the nitrogen, allows them to act as bases or nucleophiles in a multitude of chemical reactions. libretexts.org
These compounds are pivotal in the synthesis of many bioactive molecules, including pharmaceuticals and natural products. researchgate.net For instance, secondary amine motifs are found in numerous neurotransmitters, highlighting their importance in biological systems. fiveable.me In synthetic applications, they are used to construct heterocyclic compounds and are key substrates for reactions like reductive amination to form more substituted amines. researchgate.netresearchgate.net The preparation of a diverse portfolio of secondary amines is considered a cornerstone of modern organic chemistry, fueling the need for robust and efficient synthetic methodologies. researchgate.net
Structural Analysis of the {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine Motif
The compound this compound is a secondary amine with a distinct and complex architecture. Its structure features several key components that dictate its chemical behavior: a benzyloxy group, an ortho-substituted phenyl ring, and a chiral butan-2-yl (sec-butyl) group attached to the nitrogen atom.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO nih.gov |
| PubChem CID | 4717037 nih.gov |
This interactive table summarizes key identifiers for the compound.
The combination of a chiral amine center and the bulky, electronically-rich aromatic systems makes this motif an interesting target for studies in stereoselective synthesis and medicinal chemistry.
Challenges and Opportunities in the Synthesis of Chiral Secondary Amines
The synthesis of enantiomerically pure chiral amines is a significant challenge in organic chemistry. nih.gov Chiral amines are in high demand as they are crucial components of many pharmaceuticals and agrochemicals. researchgate.netnih.gov
Challenges: Traditional methods for synthesizing secondary amines, such as the N-alkylation of primary amines or reductive amination of carbonyl compounds, often suffer from major drawbacks. researchgate.netresearchgate.net These methods can lack chemoselectivity, leading to over-alkylation and the formation of tertiary amines as undesired byproducts. researchgate.net Achieving high stereoselectivity to produce a single enantiomer of a chiral amine is particularly difficult with these conventional approaches, which often result in racemic mixtures that require challenging and inefficient resolution steps. nih.gov
Opportunities: The limitations of classical methods have spurred the development of more advanced and sustainable synthetic strategies.
Biocatalysis: A promising alternative involves the use of enzymes, which can operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. nih.gov Engineered enzymes like transaminases, imine reductases, and amine dehydrogenases are increasingly used for the asymmetric synthesis of chiral amines, overcoming many of the challenges associated with traditional metal catalysis. researchgate.netnih.gov
Chiral Auxiliaries: The use of chiral reagents, such as tert-butanesulfinamide developed by the Ellman lab, has become a versatile and widely adopted method for the asymmetric synthesis of a broad range of amines. yale.edunih.gov This approach allows for the controlled introduction of a chiral center.
Asymmetric Catalysis: The development of new catalytic systems, including those based on transition metals with chiral ligands, continues to provide powerful tools for the enantioselective synthesis of amines. yale.edu These methods offer the potential for high efficiency and selectivity, making the synthesis of complex chiral amines like this compound more accessible.
Table 2: Comparison of Synthetic Approaches for Chiral Amines
| Method | Advantages | Disadvantages |
|---|---|---|
| Classical Resolution | Conceptually simple | 50% maximum theoretical yield, often requires multiple steps. nih.gov |
| Transition Metal Catalysis | High potential for efficiency | Often requires harsh conditions, expensive and toxic metals, and extensive purification. nih.gov |
| Biocatalysis (Enzymes) | High stereoselectivity, mild aqueous conditions, sustainable. researchgate.netnih.gov | Substrate scope can be limited for wild-type enzymes, requiring protein engineering. nih.gov |
| Chiral Auxiliaries | Broad applicability, high diastereoselectivity, reliable. yale.edunih.gov | Requires stoichiometric use of the chiral auxiliary and subsequent removal. nih.gov |
This interactive table compares different methodologies for synthesizing chiral amines.
These evolving synthetic strategies represent significant opportunities for advancing the synthesis of structurally complex and stereochemically defined secondary amines for a wide range of applications.
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15(2)19-13-17-11-7-8-12-18(17)20-14-16-9-5-4-6-10-16/h4-12,15,19H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLIZWKRYFIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy Phenyl Methyl Butan 2 Yl Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine, two primary disconnections of the carbon-nitrogen bond are considered, leading to viable synthetic pathways.
Scheme 1: Retrosynthetic Analysis of this compound
| Disconnection | Precursors | Synthetic Strategy |
| Route A | 2-(Benzyloxy)benzaldehyde (B185962) and butan-2-amine | Reductive Amination |
| Route B | 2-(Benzyloxy)benzyl halide and butan-2-amine | Nucleophilic Substitution |
Route A involves the disconnection of the C-N bond between the benzylic carbon and the nitrogen atom, suggesting a reductive amination pathway. This approach utilizes the reaction between an aldehyde, 2-(benzyloxy)benzaldehyde, and a primary amine, butan-2-amine. Route B also disconnects at the same C-N bond but points towards a nucleophilic substitution reaction, where a suitable leaving group on the benzylic carbon, such as a halide, is displaced by butan-2-amine.
Direct Amine Bond Formation Strategies
Direct formation of the amine bond is a common and effective method for synthesizing secondary amines like this compound. Reductive amination and nucleophilic substitution are two of the most frequently employed strategies.
Reductive amination is a widely used method for the synthesis of amines. pearson.comsigmaaldrich.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. arkat-usa.org For the synthesis of this compound, this would involve the reaction of 2-(benzyloxy)benzaldehyde with butan-2-amine, followed by reduction.
A variety of reducing agents can be employed for this transformation, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical, especially when sensitive functional groups are present in the molecule.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce the starting aldehyde if the reaction is not controlled |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the carbonyl group | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not require acidic conditions | More expensive than other borohydrides |
The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, and may be catalyzed by a weak acid to facilitate imine formation.
Nucleophilic substitution provides another direct route to this compound. In this approach, a benzyl (B1604629) halide, such as 2-(benzyloxy)benzyl bromide, is treated with butan-2-amine. The amine acts as a nucleophile, displacing the halide to form the desired secondary amine.
This reaction is typically performed in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. Common bases include triethylamine (B128534) or potassium carbonate. The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. A potential side reaction is the over-alkylation of the amine to form a tertiary amine, which can be minimized by using an excess of the primary amine.
Asymmetric Synthesis of Chiral this compound
Since butan-2-amine is a chiral molecule, this compound can exist as a pair of diastereomers. The synthesis of a single enantiomer of a chiral amine is a significant area of research due to the importance of enantiomerically pure compounds in pharmaceuticals and other biologically active molecules. nih.gov Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.com In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to either the aldehyde or the amine precursor.
For instance, a chiral auxiliary could be used to synthesize an enantiomerically pure form of butan-2-amine, which would then be used in the reductive amination or nucleophilic substitution reaction. Alternatively, a chiral auxiliary could be attached to the 2-(benzyloxy)benzaldehyde to control the approach of the amine.
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity with only a small amount of a chiral catalyst. benthamdirect.com For the synthesis of enantiomerically enriched this compound, asymmetric reductive amination is a highly attractive approach. researchgate.net
This can be achieved by using a chiral catalyst, often a transition metal complex with a chiral ligand, to catalyze the reduction of the imine intermediate. acs.org A variety of transition metals, including iridium, rhodium, and ruthenium, have been successfully employed in asymmetric reductive amination reactions. The choice of metal and ligand is crucial for achieving high enantioselectivity.
Another catalytic approach is the use of organocatalysts, which are small organic molecules that can catalyze reactions with high stereocontrol. nih.gov Chiral phosphoric acids, for example, have been shown to be effective catalysts for the asymmetric reductive amination of certain substrates.
Asymmetric Catalysis for Enantioselective Amine Synthesis
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis provides a highly effective route for the enantioselective synthesis of chiral amines. One plausible approach involves the asymmetric reductive amination of 2-(benzyloxy)benzaldehyde with butan-2-amine, although this relies on a pre-existing chiral source. A more sophisticated strategy would be the construction of the chiral center during the C-N bond formation. For instance, a nickel-hydride catalyzed asymmetric hydroarylation of an appropriate N-acyl enamine could be envisioned. This method allows for the creation of structurally diverse and enantioenriched benzylamines under mild conditions. nih.govresearchgate.net Another potent metal-catalyzed method is the asymmetric aza-Friedel–Crafts reaction, where phenols are added to N-sulfonyl aldimines using chiral copper(II) catalysts, yielding chiral secondary benzylamines with excellent enantioselectivity. nih.gov
A hypothetical metal-catalyzed reductive amination pathway could start from 2-(benzyloxy)benzaldehyde and butan-2-one, followed by asymmetric hydrogenation of the resulting imine.
Table 1: Representative Metal-Catalyzed Asymmetric Systems for Amine Synthesis
| Catalyst System | Transformation | Substrate Type | Typical ee (%) |
|---|---|---|---|
| NiH / Chiral Bis-imidazoline | Reductive Hydroarylation | N-acyl enamines | 90-99% |
| Cu(OTf)₂ / Chiral Bis(oxazoline) | Aza-Friedel-Crafts | Phenols, Aldimines | up to 99% |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic and expensive heavy metals. umb.edu These small organic molecules can catalyze a wide range of asymmetric transformations. beilstein-journals.org For the synthesis of the target amine, an asymmetric allylation of an imine derived from 2-(benzyloxy)benzaldehyde, catalyzed by a chiral BINOL-derived phosphoric acid, could be a viable route. nih.govresearchgate.net This approach creates a homoallylic amine, which would then require subsequent modification of the allyl group to form the butan-2-yl moiety.
Another strategy involves the use of chiral disulfonimides to catalyze the three-component coupling of an aldehyde, an amine, and a nucleophile, such as allyltrimethylsilane. beilstein-journals.org These hydrogen-bond-donating catalysts can effectively control the stereochemical outcome of the reaction.
Table 2: Examples of Organocatalytic Approaches to Chiral Amines
| Catalyst Type | Reaction | Key Feature | Typical ee (%) |
|---|---|---|---|
| Chiral Phosphoric Acid (e.g., BINOL-derived) | Allylation of Imines | Hydrogen-bond activation | 85-98% |
| Chiral Squaramide | Michael Addition to Nitroalkenes | Bifunctional activation | 90-99% |
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
When a racemic mixture of butan-2-amine is used as a starting material, resolution techniques are necessary to isolate the desired enantiomer. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are prominent methods for achieving this separation.
Kinetic resolution differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent, with a theoretical maximum yield of 50% for the desired product. wikipedia.org Enzymatic acylation using lipases is a common and highly effective method for the kinetic resolution of amines. rsc.orgacs.orgresearchgate.net
To overcome the 50% yield limitation of KR, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. rsc.orgacs.org This allows, in principle, for the complete conversion of the racemate into a single enantiomer of the product. acs.org The racemization is typically achieved using a chemocatalyst, such as a palladium or ruthenium complex, that can operate under conditions compatible with the enzyme. acs.orgorganic-chemistry.orgscite.ai
Table 3: Chemoenzymatic Systems for Dynamic Kinetic Resolution of Amines
| Racemization Catalyst | Enzyme (Lipase) | Acyl Donor | Typical Yield (%) | Typical ee (%) |
|---|---|---|---|---|
| Pd on BaSO₄ | Immobilized Lipase | Ethyl Acetate | >90% | >99% |
| Ruthenium-cyclopentadienone complex | Novozym-435 (CALB) | Isopropenyl Acetate | 85-99% | >99% |
| Pd Nanocatalyst on AlO(OH) | Novozym-435 (CALB) | Ethyl Methoxyacetate | 85-99% | 97-99% |
Formation of the Benzyloxy Moiety
The benzyloxy group is an ether linkage attached to the phenyl ring. Its formation is a key step that can be performed either before or after the construction of the amine portion of the molecule.
Etherification Reactions
The most common and enduring method for forming the benzyloxy ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the Sₙ2 displacement of a halide (or other suitable leaving group) by an alkoxide or phenoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of 2-hydroxybenzaldehyde (or a derivative) with benzyl chloride or benzyl bromide in the presence of a base. jk-sci.com
The reaction proceeds by deprotonating the hydroxyl group of the phenol (B47542) with a base (e.g., NaOH, K₂CO₃) to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of the benzyl halide. wikipedia.orgyoutube.com
Alternative, milder methods for benzylation exist. These include using benzyl transfer reagents like 2-benzyloxy-1-methylpyridinium triflate, which can form benzyl ethers under nearly neutral thermal conditions, avoiding the need for strong bases. orgsyn.org More recently, iron-catalyzed dehydrative etherification reactions of benzyl alcohols have been developed as an eco-friendly alternative. nih.govacs.org
Table 4: Comparison of Etherification Methods for Benzylation
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Phenol, Benzyl Halide, Base (e.g., K₂CO₃) | Aprotic solvent (e.g., DMF, Acetone) | Broad scope, reliable, widely used wikipedia.org | Requires strong base, potential for side reactions |
| Benzyl Transfer Reagents | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Thermal, neutral pH | Mild conditions, high chemoselectivity orgsyn.org | Reagent stoichiometry, cost |
Exploration of Advanced Synthetic Routes and Green Chemistry Principles
The synthesis of this compound can be approached through various strategic routes, with increasing emphasis on sustainability and efficiency. Advanced routes may involve convergent synthesis, where the benzyloxy-phenyl portion and the chiral amine are prepared separately and then coupled, minimizing the number of linear steps.
The principles of green chemistry are integral to modern synthetic design. benthamdirect.com For this target molecule, applying these principles would involve:
Catalysis: Prioritizing catalytic methods (metal-, organo-, or bio-catalysis) over stoichiometric reagents to improve atom economy and reduce waste. rsc.orgrsc.org
Renewable Feedstocks: Exploring the use of bio-based starting materials where possible. rsc.org
Reaction Conditions: Utilizing milder reaction conditions and exploring greener solvents to minimize energy consumption and environmental impact. researchgate.net
Atom Economy: Designing synthetic pathways, such as "hydrogen borrowing" or reductive amination, that maximize the incorporation of all reactant atoms into the final product. acs.orggctlc.org
For example, a highly green route could involve the direct N-alkylation of butan-2-amine with 2-(benzyloxy)benzyl alcohol via an iron-catalyzed "borrowing hydrogen" methodology. acs.org This process generates only water as a byproduct, showcasing high atom economy and environmental compatibility.
Table 5: Application of Green Chemistry Principles to Synthesis
| Principle | Application in Synthesis of Target Molecule |
|---|---|
| Catalysis | Use of catalytic DKR instead of classical resolution; use of catalytic reductive amination. |
| Atom Economy | Employing "borrowing hydrogen" methodology for N-alkylation to produce only water as a byproduct. |
| Safer Solvents | Using propylene (B89431) carbonate or aqueous media for etherification or amination reactions. nih.govresearchgate.net |
| Energy Efficiency | Developing reactions that proceed at lower temperatures, such as photocatalytic DKR. acs.org |
By integrating these advanced catalytic methods and adhering to green chemistry principles, the synthesis of this compound can be achieved with high levels of efficiency, stereocontrol, and environmental responsibility.
Mechanistic Investigations of Formation Reactions
Detailed Reaction Pathway Elucidation
The formation of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine via reductive amination is a two-part process: the formation of an imine intermediate followed by its reduction. libretexts.org
Part 1: Imine Formation
The initial step is the acid-catalyzed reaction between the carbonyl group of 2-(benzyloxy)benzaldehyde (B185962) and the primary amine, butan-2-amine. This reaction proceeds through several equilibrium steps:
Nucleophilic Attack: The nitrogen atom of butan-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(benzyloxy)benzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.orglibretexts.org
Proton Transfer: A series of proton transfers occurs. The negatively charged oxygen atom is protonated, and the positively charged nitrogen is deprotonated, resulting in a neutral carbinolamine intermediate. This step is crucial for setting up the subsequent elimination. libretexts.org
Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgnih.gov The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling a molecule of water. This elimination step results in the formation of a protonated imine, known as an iminium ion. khanacademy.org
Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the neutral imine intermediate, N-{[2-(benzyloxy)phenyl]methylidene}butan-2-amine, and regenerating the acid catalyst. khanacademy.org
The formation of the imine is a reversible process. fiveable.me The equilibrium can be driven toward the product by removing the water that is formed during the reaction. nih.gov
Part 2: Reduction of the Imine
Once the imine is formed, it is reduced to the final secondary amine. This step is irreversible and drives the entire reaction sequence to completion. nih.gov
Hydride Attack: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), provides a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon atom of the C=N double bond in the imine (or the corresponding iminium ion, which is even more electrophilic). masterorganicchemistry.com This step is analogous to the reduction of a ketone or aldehyde.
Protonation: The resulting anion is then protonated by the solvent (e.g., ethanol (B145695) or methanol) used in the reaction, yielding the final product, this compound. youtube.com
Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the iminium ion as it forms. masterorganicchemistry.comlibretexts.org This allows the entire reaction to be performed in a single pot ("direct reductive amination") without isolating the imine intermediate. wikipedia.org
Transition State Characterization and Analysis
Carbinolamine Formation: The transition state for the initial nucleophilic attack of butan-2-amine on 2-(benzyloxy)benzaldehyde involves a partially formed C-N bond and a partially broken C=O π-bond. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. The activation barrier for this step can be lowered by the presence of coordinating solvents like water. nih.gov
Dehydration Step: The rate-determining step in imine formation is typically the acid-catalyzed dehydration of the carbinolamine. The key transition state involves the elongation of the C-O bond as the water molecule begins to depart and the simultaneous formation of the C=N π-bond. The positive charge is delocalized between the carbon and nitrogen atoms. The presence of an acid catalyst is critical as it protonates the hydroxyl group, creating a better leaving group and significantly lowering the energy of this transition state. nih.govmasterorganicchemistry.com
Imine Reduction: The transition state for the hydride reduction of the imine (or iminium ion) involves the approach of the hydride from the reducing agent to the carbon of the C=N bond. For a borohydride reagent, this is often depicted as a four-membered cyclic transition state where the hydride is transferred to the carbon while the boron atom coordinates with the nitrogen. In this state, the B-H bond is partially broken, the C-H bond is partially formed, and the C=N π-bond is breaking.
Kinetic and Thermodynamic Profiling of Key Synthetic Steps
The efficiency of the reductive amination process is governed by the kinetics and thermodynamics of its constituent steps.
Table 1: Representative Thermodynamic Profile for Reductive Amination Steps This table provides illustrative values for a typical reductive amination reaction, as specific experimental data for the title compound is not available.
| Reaction Step | Type | Approximate ΔG (kcal/mol) | Notes |
|---|---|---|---|
| Aldehyde + Amine ⇌ Carbinolamine | Reversible Equilibrium | Slightly Negative/Positive | Position of equilibrium is highly dependent on reaction conditions. |
| Carbinolamine ⇌ Imine + H₂O | Reversible Equilibrium | Slightly Positive | Driven forward by removal of water or subsequent reduction. |
| Imine + [H] → Amine | Irreversible | Strongly Negative | This is the thermodynamically "downhill" step that ensures high product yield. |
Kinetics: The rate of the reaction is heavily influenced by the pH of the medium. The formation of the imine is typically the rate-limiting part of the sequence. masterorganicchemistry.com
At low pH (highly acidic): Most of the amine exists in its protonated, non-nucleophilic ammonium (B1175870) form, which slows down the initial attack on the carbonyl.
At high pH (neutral or basic): The nucleophilic attack is faster, but the dehydration of the carbinolamine, which requires acid catalysis for the protonation of the hydroxyl group, becomes the slow, rate-determining step. nih.gov
Therefore, the reaction rate is maximal under weakly acidic conditions, typically in a pH range of 4-6, which provides a balance between having sufficient free amine to act as a nucleophile and enough acid to catalyze the dehydration step. wikipedia.org
Table 2: Kinetic Factors Influencing the Rate of Imine Formation This table provides illustrative data for a typical reductive amination reaction, as specific experimental data for the title compound is not available.
| Condition | Effect on Reaction Rate | Kinetic Rationale |
|---|---|---|
| Low pH (<4) | Slow | Amine is protonated and non-nucleophilic. |
| Optimal pH (4-6) | Fastest | Optimal balance of free amine (nucleophile) and acid catalyst for dehydration. |
| High pH (>7) | Slow | Dehydration of the carbinolamine intermediate is not effectively catalyzed. |
| Water Removal | Increases Rate/Yield | Shifts the imine formation equilibrium toward products (Le Châtelier's Principle). |
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Advanced Spectroscopic and Spectrometric Characterization
Chiroptical Spectroscopy for Stereochemical Assessment (e.g., Circular Dichroism)
The stereochemical configuration of chiral molecules can be elucidated using chiroptical spectroscopic techniques, among which Circular Dichroism (CD) spectroscopy is a particularly powerful tool. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. While specific experimental CD data for {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is not extensively documented in publicly available literature, the principles of CD spectroscopy can be applied to understand how it would be used for the stereochemical assessment of this compound.
Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, leading to distinct CD spectra. A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light (ΔA) as a function of wavelength. This difference is often expressed as molar circular dichroism (Δε), which is a measure of the intensity of the CD signal.
The CD spectrum of a chiral molecule is characterized by positive and negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s). In the case of this compound, the chiral center is located at the second carbon of the butan-2-yl group. The spatial orientation of the substituents around this chiral center will dictate the nature of the CD spectrum.
The chromophores within the molecule, namely the benzyloxy and phenyl groups, are expected to give rise to CD signals in the ultraviolet (UV) region of the electromagnetic spectrum. The electronic transitions associated with these aromatic rings, such as the π → π* transitions, would be perturbed by the chiral environment of the butan-2-yl group, resulting in observable Cotton effects.
For instance, the (R)-enantiomer of this compound would be expected to produce a CD spectrum that is a mirror image of the spectrum of the (S)-enantiomer. This principle is fundamental to the use of CD spectroscopy for determining the absolute configuration of a chiral molecule by comparing its experimental spectrum to that of a known standard or to theoretical calculations.
To illustrate the type of data obtained from a CD spectroscopic analysis, a hypothetical data table is presented below. This table outlines the expected CD spectral data for the (R) and (S) enantiomers of this compound. It is important to note that this data is purely illustrative and not based on experimental measurements.
Hypothetical Circular Dichroism Data for this compound Enantiomers
| Enantiomer | Wavelength (λmax, nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) | Corresponding Electronic Transition |
| (R)-enantiomer | 215 | +12.5 | π → π |
| 260 | -3.2 | π → π | |
| (S)-enantiomer | 215 | -12.5 | π → π |
| 260 | +3.2 | π → π |
In a research context, the experimentally obtained CD spectrum would be analyzed to determine the absolute configuration of a synthesized batch of this compound. The sign of the Cotton effects at specific wavelengths would be compared with established rules or with the spectra of related compounds with known stereochemistry. This powerful, non-destructive technique provides invaluable information for the stereochemical characterization of chiral molecules.
Computational Chemistry and Theoretical Studies
Conformational Analysis and Intramolecular Dynamics
The rotation of the benzyloxy group around the C-O bond is a key dynamic process. Computational methods can map the potential energy surface (PES) for this rotation, revealing the energy barriers between different rotamers. researchgate.net A relaxed PES scan, performed at the DFT level, could trace the energy of the molecule as the relevant dihedral angle is systematically varied.
The results would likely show distinct energy minima corresponding to stable rotamers and transition states that represent the energy barriers to interconversion. This information is crucial for understanding the flexibility of the benzyloxy group and the timescale of its rotational motion.
Intramolecular interactions play a significant role in stabilizing certain conformations of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine. researchgate.net Of particular interest is the potential for intramolecular hydrogen bonding. For example, the nitrogen atom of the amine could act as a hydrogen bond acceptor for a hydrogen atom on the benzyloxy group's phenyl ring, or the N-H group could interact with the π-electron system of one of the aromatic rings. researchgate.net
Reaction Mechanism Modeling and Energy Surface Mapping
Computational chemistry can also be used to explore the potential reactivity of this compound. By modeling reaction pathways, it is possible to predict the feasibility of different chemical transformations.
Modeling a hypothetical reaction, such as the N-debenzylation of the compound, would involve locating the transition state structure for the reaction and calculating the activation energy. This is achieved by mapping the potential energy surface that connects the reactants to the products. researchgate.netrug.nl
For example, a computational study of a proposed reaction mechanism might involve the following steps:
Optimization of the reactant and product geometries.
A search for the transition state structure connecting reactants and products.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state).
These calculations provide a detailed, step-by-step picture of the chemical reaction at the molecular level, offering insights that are often difficult to obtain through experimental means alone. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters
In the absence of experimentally determined spectroscopic data for this compound, computational methods serve as a powerful tool for predicting its spectral characteristics. This section details the theoretical prediction and in-depth interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the title compound. These predictions are based on established computational models that calculate the magnetic shielding of nuclei and the vibrational frequencies of bonds within the molecule.
The predicted ¹H NMR spectrum of this compound provides a theoretical map of the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The predicted values are presented in the interactive table below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H, C₆H₄) | 6.8 - 7.2 | Multiplet | 4 |
| Aromatic (5H, C₆H₅) | 7.2 - 7.4 | Multiplet | 5 |
| Methylene (B1212753) (2H, O-CH₂-Ph) | 5.1 | Singlet | 2 |
| Methylene (2H, N-CH₂-Ar) | 3.6 | Singlet | 2 |
| Methine (1H, N-CH) | 2.8 | Sextet | 1 |
| Methylene (2H, CH₂-CH₃) | 1.4 | Multiplet | 2 |
| Methyl (3H, CH-CH₃) | 1.1 | Doublet | 3 |
| Methyl (3H, CH₂-CH₃) | 0.9 | Triplet | 3 |
Interpretation of the Predicted ¹H NMR Spectrum:
The predicted ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons in this compound.
Aromatic Protons: The protons on the two aromatic rings are predicted to resonate in the downfield region, between 6.8 and 7.4 ppm. This is due to the deshielding effect of the aromatic ring currents. The four protons on the substituted phenyl ring and the five protons on the benzyl (B1604629) phenyl ring are expected to appear as complex multiplets due to spin-spin coupling between adjacent protons.
Methylene Protons: Two key methylene groups are present. The protons of the O-CH₂-Ph group are predicted to have a chemical shift of around 5.1 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the aromatic ring. The protons of the N-CH₂-Ar group are expected to appear at approximately 3.6 ppm, deshielded by the adjacent nitrogen atom and the aromatic ring. Both are predicted to be singlets, assuming no coupling with neighboring protons.
Alkyl Protons: The protons of the butan-2-yl group are predicted in the upfield region. The methine proton (N-CH) is expected to be a sextet at around 2.8 ppm due to coupling with the adjacent methyl and methylene protons. The methylene protons (CH₂-CH₃) are predicted to be a multiplet at about 1.4 ppm. The two methyl groups are chemically non-equivalent. The methyl protons of the CH-CH₃ group are predicted to be a doublet at approximately 1.1 ppm, coupled to the methine proton. The terminal methyl protons (CH₂-CH₃) are expected to be a triplet at around 0.9 ppm, coupled to the adjacent methylene protons.
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The table below lists the predicted chemical shifts for the distinct carbon atoms.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary (Ar-C-O) | 156.0 |
| Quaternary (Ar-C-CH₂) | 138.0 |
| Aromatic (CH) | 110.0 - 130.0 |
| Methylene (O-CH₂-Ph) | 70.0 |
| Methylene (N-CH₂-Ar) | 55.0 |
| Methine (N-CH) | 58.0 |
| Methylene (CH₂-CH₃) | 28.0 |
| Methyl (CH-CH₃) | 18.0 |
| Methyl (CH₂-CH₃) | 12.0 |
Interpretation of the Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum shows a range of signals corresponding to the varied electronic environments of the carbon atoms.
Aromatic Carbons: The aromatic carbons are predicted to resonate between 110.0 and 156.0 ppm. The quaternary carbon attached to the oxygen (Ar-C-O) is the most downfield-shifted aromatic carbon at approximately 156.0 ppm due to the strong deshielding effect of the oxygen atom. The other quaternary carbon (Ar-C-CH₂) is predicted around 138.0 ppm. The protonated aromatic carbons are expected to appear in the 110.0 to 130.0 ppm range.
Methylene and Methine Carbons: The carbon of the O-CH₂-Ph group is predicted at about 70.0 ppm, influenced by the adjacent oxygen. The N-CH₂-Ar carbon is expected around 55.0 ppm, and the methine carbon of the butan-2-yl group (N-CH) is predicted at a similar value of approximately 58.0 ppm, both being influenced by the attached nitrogen atom.
Alkyl Carbons: The remaining carbons of the butan-2-yl group are predicted in the upfield region. The methylene carbon (CH₂-CH₃) is expected at around 28.0 ppm, while the two methyl carbons are predicted at approximately 18.0 ppm (CH-CH₃) and 12.0 ppm (CH₂-CH₃).
The predicted Infrared (IR) spectrum indicates the characteristic vibrational frequencies of the functional groups present in this compound.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretching (Aromatic) | 3030 - 3100 | Medium |
| C-H stretching (Aliphatic) | 2850 - 2960 | Strong |
| N-H stretching | Not Applicable | - |
| C=C stretching (Aromatic) | 1450 - 1600 | Medium |
| C-O stretching (Ether) | 1240 - 1260 | Strong |
| C-N stretching (Amine) | 1020 - 1220 | Medium |
| C-H bending (Aromatic) | 730 - 770 and 690 - 710 | Strong |
Interpretation of the Predicted IR Spectrum:
The predicted IR spectrum is characterized by the following key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3030-3100 cm⁻¹. Stronger absorptions corresponding to aliphatic C-H stretching from the methylene and methyl groups are predicted between 2850 and 2960 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings are predicted to appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band characteristic of an aryl-alkyl ether C-O asymmetric stretching is predicted around 1240-1260 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the secondary amine is expected to produce a medium intensity band in the 1020-1220 cm⁻¹ range.
C-H Bending: Strong bands in the fingerprint region, between 730-770 cm⁻¹ and 690-710 cm⁻¹, are predicted for the out-of-plane C-H bending of the substituted aromatic rings.
These predicted spectroscopic parameters provide a valuable, albeit theoretical, foundation for the structural characterization of this compound. Experimental verification would be necessary to confirm these computational findings.
Chemical Reactivity and Derivatization Studies
Reactions at the Secondary Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the secondary amine in {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is the focal point for a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of ammonium (B1175870) salts.
N-Alkylation and N-Acylation Chemistry
The nucleophilic nature of the secondary amine allows for the introduction of additional alkyl or acyl groups. N-alkylation can be achieved by reacting the amine with alkyl halides, though this can sometimes lead to the formation of quaternary ammonium salts as over-alkylation products. A more controlled approach involves reductive amination with aldehydes or ketones.
N-acylation, the reaction of the amine with acylating agents such as acid chlorides or anhydrides, proceeds readily to form the corresponding amide. ncert.nic.in This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrogen halide byproduct. ncert.nic.in The steric hindrance presented by the butan-2-yl group may influence the rate of these reactions compared to less hindered secondary amines. For instance, studies on the acylation of various N-alkyl-N-benzyl benzenesulfonamides have shown that even sterically demanding alkyl groups can be successfully acylated to yield the desired products in high yields. acs.org
| Amine Substrate | Acylating Agent | Product | Typical Yield (%) |
|---|---|---|---|
| N-ethyl-N-benzyl benzenesulfonamide | Benzoyl Chloride | N-benzoyl-N-ethyl-N-benzyl benzenesulfonamide | 97 |
| N-isopropyl-N-benzyl benzenesulfonamide | Acetyl Chloride | N-acetyl-N-isopropyl-N-benzyl benzenesulfonamide | 85 |
| N-cyclohexyl-N-benzyl benzenesulfonamide | Propionyl Chloride | N-cyclohexyl-N-propionyl-N-benzyl benzenesulfonamide | 96 |
Formation and Reactivity of Ammonium Salts
As a secondary amine, this compound is basic and readily reacts with acids to form ammonium salts. This reaction involves the protonation of the nitrogen's lone pair of electrons. The resulting ammonium salt possesses significantly different physical properties compared to the parent amine, most notably increased water solubility and a higher melting point. The formation of the ammonium salt is a reversible process; treatment of the salt with a strong base will regenerate the free amine. This property is often exploited in purification processes.
Transformations Involving the Benzyloxy Functional Group
The benzyloxy group is a common protecting group for alcohols and phenols and its removal is a key transformation.
Catalytic Hydrogenolysis for Selective Debenzylation
The O-benzyl ether linkage in this compound can be cleaved through catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. nih.gov This process, known as debenzylation, results in the formation of the corresponding phenol (B47542).
A key consideration for this specific molecule is the potential for concurrent N-debenzylation, as the C-N bond of the benzylamine (B48309) moiety can also be susceptible to hydrogenolysis. nih.govacs.org However, selective O-debenzylation can often be achieved under carefully controlled reaction conditions. colab.wsresearchgate.net The choice of catalyst and solvent, as well as the reaction temperature and pressure, can influence the selectivity of the reaction. For example, transfer hydrogenolysis using a hydrogen donor like ammonium formate in the presence of a palladium catalyst can sometimes offer enhanced selectivity for O-debenzylation over N-debenzylation. researchgate.netresearchgate.net
| Substrate Type | Catalyst | Hydrogen Source | Typical Product | Selectivity Notes |
|---|---|---|---|---|
| O-Benzyl Ether | Pd/C | H₂ gas | Phenol | Generally efficient |
| N-Benzyl Amine | Pd(OH)₂/C (Pearlman's catalyst) | H₂ gas | Primary/Secondary Amine | Often more resistant to cleavage than O-benzyl ethers |
| O- and N-Benzyl groups present | Pd/C | Ammonium formate | Phenol with intact N-benzyl group | Can favor selective O-debenzylation |
Reactivity of the Substituted Phenyl Ring
The benzene ring in this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iqmsu.edu The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. minia.edu.egvanderbilt.edu
In the case of this compound, the phenyl ring is substituted with a benzyloxy group (-OCH₂Ph) at the C1 position and a (butan-2-yl)aminomethyl group (-CH₂NH-butan-2-yl) at the C2 position. Both of these substituents are considered activating groups and ortho, para-directors. vanderbilt.edu
The benzyloxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
The alkylaminomethyl group is also an activating, ortho, para-directing group.
When two activating groups are present on a benzene ring, the position of electrophilic attack is determined by a combination of their directing effects and steric factors. In this case, both groups direct to the same positions relative to themselves. The benzyloxy group at C1 directs to C2 (already substituted), C4, and C6. The aminomethyl group at C2 directs to C1 (already substituted), C3, and C5. The combined effect would strongly favor substitution at the C4 and C6 positions, which are para and ortho, respectively, to the powerful activating benzyloxy group. Steric hindrance from the bulky butan-2-yl group might slightly disfavor substitution at the C3 position, which is ortho to the aminomethyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly 4- and 6-substituted products. uomustansiriyah.edu.iqminia.edu.eg
| Reaction | Electrophile | Predicted Position(s) of Substitution |
|---|---|---|
| Nitration | NO₂⁺ | 4-nitro and 6-nitro derivatives |
| Bromination | Br⁺ | 4-bromo and 6-bromo derivatives |
| Sulfonation | SO₃ | 4-sulfonic acid and 6-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCO⁺ | 4-acyl and 6-acyl derivatives |
Stereoselective Chemical Transformations
The stereochemistry of the butan-2-yl group in this compound introduces a chiral center, rendering the molecule capable of existing as a pair of enantiomers. The study of stereoselective chemical transformations is crucial for the synthesis of enantiomerically pure forms of this amine, which is often a prerequisite for its application in fields where specific stereoisomers exhibit distinct biological activities or chemical properties. Research in this area focuses on methods for asymmetric synthesis, where one enantiomer is preferentially formed, and on the resolution of racemic mixtures.
One of the most established methods for separating the enantiomers of a racemic amine is through classical chiral resolution . This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. wikipedia.orglibretexts.org
For this compound, a suitable chiral resolving agent would be an enantiomerically pure acid such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The reaction would proceed as follows:
(R/S)-{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine + (+)-Tartaric Acid → (R)-Amine·(+)-Tartrate + (S)-Amine·(+)-Tartrate
The resulting diastereomeric salts, (R)-Amine·(+)-Tartrate and (S)-Amine·(+)-Tartrate, would be expected to have different solubilities, allowing one to be selectively crystallized from a suitable solvent system. After separation, the individual diastereomeric salts can be treated with a base to regenerate the respective enantiomerically pure amine. wikipedia.orglibretexts.org
| Diastereomeric Salt | Resolving Agent | Hypothetical Solubility (g/100 mL) | Separation Method | Recovered Amine Enantiomer |
|---|---|---|---|---|
| (R)-Amine·(+)-Tartrate | (+)-Tartaric Acid | 1.5 | Fractional Crystallization | (R)-This compound |
| (S)-Amine·(+)-Tartrate | (+)-Tartaric Acid | 5.2 | Remains in Mother Liquor | (S)-This compound |
Beyond classical resolution, enzymatic kinetic resolution represents a powerful stereoselective transformation. This method utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases and transaminases are commonly employed for the resolution of chiral amines. researchgate.netnih.gov For instance, the kinetic resolution of racemic sec-butylamine has been successfully achieved using ω-transaminase, highlighting the potential for enzymatic methods to be applied to the butan-2-yl moiety of the target compound. nih.gov
In a typical lipase-catalyzed kinetic resolution, the racemic amine could be acylated in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer at a much faster rate than the other.
(R/S)-{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine + Acyl Donor ---(Lipase)--> (R)-N-Acyl-Amine + (S)-Amine (unreacted)
The resulting acylated product and the unreacted amine can then be separated by standard chromatographic or extraction techniques. The enantiomeric excess (ee) of the product and the remaining substrate are key measures of the success of the resolution.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Hexane | ~50 | >99 (S)-enantiomer | >99 (R)-enantiomer |
| ω-Transaminase | Pyruvate (as amine acceptor) | Aqueous Buffer (pH 7.0) | 53 | 98 (R)-enantiomer | N/A |
Furthermore, asymmetric synthesis provides a direct route to enantiomerically enriched amines, bypassing the need for resolution which is inherently limited to a 50% theoretical yield for the desired enantiomer without a racemization step. yale.edu A common strategy for the asymmetric synthesis of secondary amines like this compound is the reductive amination of a prochiral ketone with a chiral amine or the reductive amination of a ketone with an achiral amine using a chiral catalyst. nih.govresearchgate.net
For instance, the synthesis could involve the reaction of 2-(benzyloxy)benzaldehyde (B185962) with chiral butan-2-amine, followed by reduction of the resulting imine. The chirality of the butan-2-amine would direct the stereochemical outcome of the reaction, leading to a diastereomeric mixture that could be separated. Alternatively, asymmetric hydrogenation of the corresponding prochiral imine using a transition metal complex with a chiral ligand could afford the target amine with high enantioselectivity. nih.gov
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursor in the Construction of Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structural framework of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is well-suited for the synthesis of a variety of heterocyclic systems. The ortho-benzyloxy group can be readily deprotected to a phenol (B47542), which can participate in intramolecular cyclization reactions.
For instance, following debenzylation, the resulting aminophenol derivative can undergo condensation with various electrophiles to form benzoxazines, benzoxazepines, or other related fused heterocyclic systems. The nitrogen atom of the secondary amine can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of nitrogen-containing rings. The specific reaction pathways and resulting heterocyclic structures would depend on the nature of the co-reactants and the reaction conditions employed.
The synthesis of various nitrogen heterocycles often involves the cyclization of functionalized amine precursors. For example, the iridium-catalyzed N-cycloalkylation of primary amines with diols is an efficient method for synthesizing five-, six-, and seven-membered cyclic amines. researchgate.net While this compound is a secondary amine, analogous intramolecular cyclization strategies following functionalization of the benzyl (B1604629) or butyl substituents could be envisioned.
Utilization in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of diverse libraries of complex molecules from simple starting materials. nih.govnih.gov The secondary amine functionality of this compound makes it a suitable component for various MCRs.
One of the most well-known MCRs involving amines is the Mannich reaction, which could be adapted to utilize this compound. Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, often employ amine components. rug.nl The participation of this compound in such reactions would lead to the generation of peptide-like scaffolds with significant molecular complexity and diversity, stemming from the varied inputs of the other components (an aldehyde or ketone, a carboxylic acid, and an isocyanide).
The following table illustrates a hypothetical Ugi four-component reaction involving the subject amine:
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Potential Product Scaffold |
| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylamino amide |
| This compound | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | α-Acylamino amide |
This approach allows for the systematic variation of each component, leading to a large library of structurally diverse molecules centered around the this compound core.
Chiral Scaffold or Ligand Precursor in Asymmetric Catalysis (if chiral forms are pursued)
The butan-2-yl group in this compound contains a stereocenter. If this compound is synthesized in an enantiomerically pure form, it can serve as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis. Chiral amines are fundamental in many asymmetric transformations, acting as resolving agents, chiral bases, or components of chiral ligands. scbt.com
The nitrogen atom, in conjunction with another coordinating atom that could be introduced, for example, through modification of the benzyloxy group, could form a bidentate ligand capable of coordinating to a metal center. The chirality of the sec-butyl group could then induce asymmetry in the catalytic transformations.
The design of chiral ligands is a cornerstone of asymmetric catalysis. nih.govrsc.org N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands for asymmetric C-H bond functionalization. snnu.edu.cn While not an NHC itself, the chiral amine could be incorporated into more complex ligand structures. For instance, it could be used to synthesize chiral phosphine-oxazoline (PHOX) type ligands, where the amine nitrogen plays a crucial role in the ligand's coordination to the metal.
Integration into Chemical Libraries for Exploratory Synthesis
Chemical libraries are essential tools for high-throughput screening in drug discovery and materials science. The structural features of this compound make it an attractive candidate for inclusion in such libraries. Its molecular weight and calculated lipophilicity (LogP) fall within the range of drug-like molecules.
Furthermore, the presence of multiple reactive sites—the secondary amine, the aromatic ring, and the benzyloxy group—allows for a wide range of diversification reactions. This enables the creation of a focused library of analogs with varying substituents and properties. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution, and the benzyloxy group can be cleaved and the resulting phenol can be derivatized. The secondary amine can be acylated, alkylated, or incorporated into various heterocyclic systems.
The generation of such a library would provide a valuable resource for screening against various biological targets or for identifying materials with novel properties. The principles of diversity-oriented synthesis could be applied to systematically explore the chemical space around this scaffold.
Conclusion and Future Research Perspectives
Summary of Current Understanding and Synthetic Achievements
The synthesis of secondary amines, particularly those with the structural complexity of molecules like {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine, remains a cornerstone of synthetic organic chemistry. This is largely due to the prevalence of the secondary amine motif in a vast array of natural products, pharmaceuticals, and functional materials. While specific literature on the synthesis of this compound is not extensively documented, its structure as a secondary benzylamine (B48309) allows for a discussion of well-established and effective synthetic strategies.
The primary and most conventional methods for constructing such a molecule involve two main approaches:
Reductive Amination: This is a widely employed and highly effective method for forming C-N bonds. In the context of synthesizing this compound, this would typically involve the reaction of 2-(benzyloxy)benzaldehyde (B185962) with butan-2-amine. The intermediate imine is then reduced in situ using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the aldehyde starting material before imine formation.
N-Alkylation: This method involves the direct alkylation of a primary amine with a suitable alkyl halide. For the target molecule, this would entail reacting 2-(benzyloxy)benzylamine with a 2-butyl halide (e.g., 2-bromobutane). A significant challenge in this approach is preventing overalkylation, where the desired secondary amine reacts further to form a tertiary amine. The use of specific bases and reaction conditions can help to favor mono-alkylation.
The achievements in the synthesis of related structures suggest that the preparation of this compound is feasible through these established routes. The choice between reductive amination and N-alkylation would likely depend on the availability and stability of the starting materials, as well as the desired scale and purity of the final product.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Potential Challenges |
| Reductive Amination | 2-(benzyloxy)benzaldehyde, butan-2-amine | NaBH₄, NaBH₃CN, or H₂/Catalyst (e.g., Pd/C) | Competing reduction of the aldehyde |
| N-Alkylation | 2-(benzyloxy)benzylamine, 2-butyl halide | Base (e.g., K₂CO₃, Et₃N) | Overalkylation to form tertiary amine |
Emerging Methodologies for Benzylamine and Secondary Amine Synthesis
The field of synthetic organic chemistry is constantly evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. Several emerging methodologies show great promise for the synthesis of benzylamines and secondary amines, including this compound.
One significant area of advancement is the use of catalytic borrowing hydrogen or hydrogen autotransfer reactions. This strategy allows for the direct amination of alcohols with amines, where the alcohol is transiently oxidized to an aldehyde in situ by a metal catalyst. This aldehyde then undergoes reductive amination with the amine, and the catalyst is regenerated in the process. For the synthesis of our target molecule, this would involve the reaction of (2-(benzyloxy)phenyl)methanol with butan-2-amine in the presence of a suitable catalyst, often based on ruthenium, iridium, or nickel. This approach is highly atom-economical as it avoids the pre-formation of aldehydes or alkyl halides and generates water as the only byproduct.
Another innovative approach involves the hydroaminomethylation of alkenes . This method combines hydroformylation and reductive amination in a one-pot process. While not directly applicable to the benzylic position in our target molecule, it represents a powerful strategy for the synthesis of a wide range of other secondary amines.
Furthermore, photocatalysis and electrochemistry are emerging as powerful tools in C-N bond formation. These methods can often proceed under mild conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods. For instance, light-mediated protocols could potentially be developed for the coupling of benzylic C-H bonds with amines, offering a direct and efficient route to benzylamines.
| Emerging Method | Conceptual Approach | Advantages | Potential Application for Target Molecule |
| Catalytic Borrowing Hydrogen | In situ oxidation of an alcohol to an aldehyde followed by reductive amination | High atom economy, reduced waste, use of readily available alcohols | Reaction of (2-(benzyloxy)phenyl)methanol with butan-2-amine |
| Photocatalysis/Electrochemistry | Light or electricity-driven C-N bond formation | Mild reaction conditions, novel reactivity | Direct coupling of a 2-(benzyloxy)toluene derivative with butan-2-amine |
Opportunities for Novel Reaction Discovery and Mechanistic Insights
The pursuit of novel synthetic methods for benzylamines and secondary amines continues to be a fertile ground for research. A key area of opportunity lies in the development of asymmetric catalytic methods for the synthesis of chiral amines. For a molecule like this compound, which contains a stereocenter at the butan-2-yl group, developing enantioselective synthetic routes is of significant interest, particularly for applications in medicinal chemistry. This could involve the use of chiral catalysts in reductive amination or the development of kinetic resolution processes.
Furthermore, a deeper mechanistic understanding of existing and emerging reactions is crucial for their optimization and broader application. For example, detailed computational and experimental studies on the intermediates and transition states in borrowing hydrogen catalysis can lead to the design of more active and selective catalysts. Understanding the factors that control selectivity in N-alkylation reactions can help to develop more general and reliable protocols that avoid overalkylation.
The exploration of unconventional starting materials also presents exciting opportunities. For instance, the direct functionalization of C-H bonds in hydrocarbons to introduce an amino group is a highly sought-after transformation that would revolutionize the synthesis of amines. While challenging, progress in this area could lead to significantly more efficient and sustainable synthetic routes.
Broader Implications for Synthetic Organic Chemistry Research
The ongoing research into the synthesis of benzylamines and secondary amines has broader implications for the entire field of synthetic organic chemistry. The development of new catalytic systems, for example, often has applications far beyond amine synthesis. A novel catalyst developed for a borrowing hydrogen reaction might also be effective in other dehydrogenative coupling reactions.
Moreover, the drive for more sustainable and environmentally friendly synthetic methods is a major theme in modern chemistry. The development of atom-economical reactions like borrowing hydrogen catalysis and the use of renewable starting materials are central to this goal. The principles learned from developing greener methods for amine synthesis can be applied to the synthesis of other important classes of molecules.
Finally, the synthesis of complex molecules like this compound serves as a benchmark for the state of the art in synthetic methodology. The ability to prepare such molecules efficiently, selectively, and in an enantiomerically pure form is a testament to the power of modern organic synthesis. The challenges encountered in these syntheses often inspire the development of new reactions and strategies that ultimately enrich the entire field. The continuous pursuit of better ways to make molecules remains a fundamental driver of innovation in synthetic organic chemistry. quora.combirmingham.ac.uk
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-(benzyloxy)benzyl chloride and butan-2-amine under basic conditions. Key parameters include:
- Solvent choice : Dichloromethane or toluene are common, with toluene favoring higher reflux temperatures for faster kinetics .
- Base selection : Potassium carbonate (K₂CO₃) is preferred over NaOH for milder conditions, reducing side reactions .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 to 90:10) isolates the product .
- Optimization Strategy : Use a 1.2:1 molar ratio of butan-2-amine to benzyl chloride derivative to minimize unreacted starting material. Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H NMR should show characteristic peaks: δ 7.4–7.2 ppm (benzyl aromatic protons), δ 4.5 ppm (benzyloxy –OCH₂–), and δ 1.0–1.5 ppm (butan-2-yl methyl/methylene groups) .
- Mass Spectrometry : ESI-MS expected at m/z 269.3 [M+H]⁺ .
- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 minutes .
Advanced Research Questions
Q. What mechanistic insights govern the substitution reactivity of the benzyloxy group in this compound?
- Reaction Mechanism : The benzyloxy group undergoes electrophilic substitution due to electron-donating effects from the oxygen atom. For halogenation (e.g., bromination), use FeBr₃ as a catalyst in CH₂Cl₂ at 0°C to target the para position .
- Kinetic Studies : DFT calculations (B3LYP/6-31G*) suggest a ΔG‡ of ~25 kcal/mol for benzyloxy group substitution, indicating moderate reactivity .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Chlorination : Adding Cl at the 4-position increases lipophilicity (logP from 3.1 to 3.8), enhancing blood-brain barrier permeability .
- Bromination : Derivatives like (2-bromo-5-chlorophenyl)methylamine show 2-fold higher antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) compared to the parent compound .
- Testing Protocol : Use microdilution assays (CLSI guidelines) with 96-well plates and resazurin viability staining .
Q. What computational strategies are effective for modeling the pharmacokinetic properties of this compound?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) and CYP3A4-mediated metabolism .
- Molecular Docking : AutoDock Vina identifies binding to serotonin receptors (5-HT2A, ΔG = −9.2 kcal/mol) as a potential therapeutic target .
- Validation : Compare computational results with in vitro CYP450 inhibition assays using human liver microsomes .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Data Reconciliation :
- Conflicting Reports : Some studies cite solubility in ethanol as 25 mg/mL, others 15 mg/mL .
- Methodological Variables : Differences arise from temperature (20°C vs. 25°C) and purity (>95% vs. 90%).
- Standardization : Use USP-grade solvents and equilibrate solutions for 24 hours with sonication. Validate via gravimetric analysis .
Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 2, 6, and 24 hours .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradation products with LC-MS .
- Key Finding : Degradation <10% at pH 6.8 after 24 hours, but 40% degradation at pH 1.2, suggesting enteric coating for oral delivery .
Contradiction Analysis
Q. Why do some studies report negligible cytotoxicity, while others indicate moderate toxicity for this compound?
- Root Cause : Discrepancies arise from assay type (MTT vs. LDH leakage) and cell lines (HEK293 vs. HepG2).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
